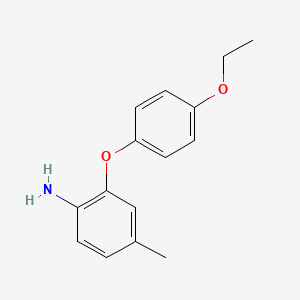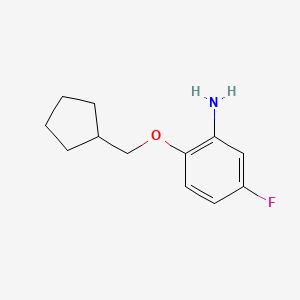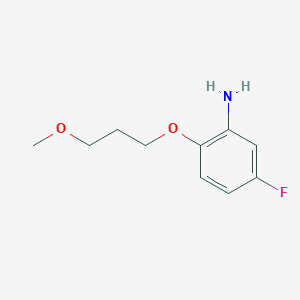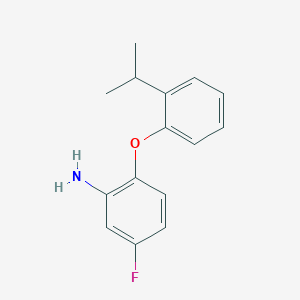
3-Chloro-4-(3-ethoxyphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(3-ethoxyphenoxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. Anilines are aromatic amines that have wide applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and polymers. The specific structure of 3-Chloro-4-(3-ethoxyphenoxy)aniline suggests it may have unique properties due to the presence of both chloro and ethoxyphenoxy substituents on the benzene ring.
Synthesis Analysis
The synthesis of related chloro-substituted anilines typically involves multi-step reactions starting from chloronitrobenzenes. For instance, 2-Chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions . This suggests that a similar approach could be used for synthesizing 3-Chloro-4-(3-ethoxyphenoxy)aniline, with the additional step of introducing the ethoxyphenoxy group.
Molecular Structure Analysis
The molecular structure of chloro-substituted anilines is characterized by the presence of halogen atoms, which can significantly influence the polarization and crystal structure of these compounds. For example, chloro, bromo, and ethynyl substituents have been found to play similar roles in the crystal structures of 4-substituted anilines due to their similar polarizations . This information can be useful in predicting the crystal structure and intermolecular interactions of 3-Chloro-4-(3-ethoxyphenoxy)aniline.
Chemical Reactions Analysis
Chloro-substituted anilines can undergo various chemical reactions, including nucleophilic substitution and reactions with phosphorus trichloride oxide. For example, aniline hydrochlorides have been shown to react with POCl3 to yield trimeric cyclophosphazanes . Additionally, the presence of a chloro substituent can lead to intramolecular reactions, such as hydroxylation-induced chlorine migration, as seen in the biotransformation of certain triazenes . These reactions highlight the reactivity of the chloro group in aniline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted anilines are influenced by their substituents. For instance, the introduction of electron-withdrawing groups like chloro can affect the acidity and reactivity of the amino group. Kinetic and equilibrium studies of reactions involving chloro-substituted pyridines with anilines have provided insights into the substituent effects on reaction rates and mechanisms . The practical synthesis of a related compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, demonstrated a high overall yield and robustness, indicating that similar methods could be applied to the synthesis of 3-Chloro-4-(3-ethoxyphenoxy)aniline with potentially favorable yields and properties .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The synthesis of various chloro derivatives of aniline, including 3-Chloro-4-(3-ethoxyphenoxy)aniline, often involves multiple steps starting from simpler chloronitrobenzene compounds. These processes are characterized by high yields and are environmentally friendly, as seen in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline with a yield of 72.0% (Wen Zi-qiang, 2007).
- Another example is the practical synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, featuring readily available materials, robustness, and minimal waste (Zhang Qingwen, 2011).
Environmental Applications
- Chloro derivatives of aniline, like 3-Chloro-4-(3-ethoxyphenoxy)aniline, are used in dye, pharmaceutical, and agricultural agent production. Their toxicity and accumulation potential make them targets for environmental remediation. For instance, halloysite has been studied as an effective adsorbent for these compounds in wastewater treatment (P. Słomkiewicz et al., 2017).
Pharmaceutical Research
- In the pharmaceutical domain, derivatives of anilines, including chloro derivatives, have been explored for their potential as kinase inhibitors. For example, compounds similar to 3-Chloro-4-(3-ethoxyphenoxy)aniline have shown promise in inhibiting Src kinase activity, crucial in cancer research (D. Boschelli et al., 2001).
Corrosion Inhibition and Material Science
- Some chloro derivatives of aniline are investigated as corrosion inhibitors for metals in acidic environments. Their molecular structure, redox behavior, and interaction with metal surfaces are key to their effectiveness (P. Udhayakala et al., 2013).
Propriétés
IUPAC Name |
3-chloro-4-(3-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKVICMIHNVFGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-ethoxyphenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)









